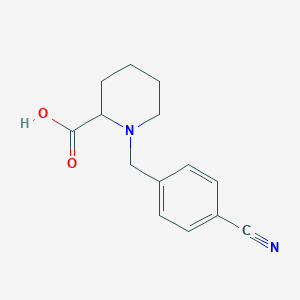

1-(4-Cyanobenzyl)piperidine-2-carboxylic acid

Description

1-(4-Cyanobenzyl)piperidine-2-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted with a carboxylic acid group at position 2 and a 4-cyanobenzyl moiety attached to the nitrogen atom. This structure confers unique physicochemical properties, including moderate polarity (due to the carboxylic acid) and aromatic π-π interactions (via the cyanobenzyl group).

Properties

IUPAC Name |

1-[(4-cyanophenyl)methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-9-11-4-6-12(7-5-11)10-16-8-2-1-3-13(16)14(17)18/h4-7,13H,1-3,8,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTPJBTYWLKYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Pyridine-2-Carboxylic Acid

The foundational step involves reducing pyridine-2-carboxylic acid to piperidine-2-carboxylic acid. Patent CN102174011A details a high-yield hydrogenation process using 5% palladium on carbon (Pd/C) under 4–5 MPa H₂ at 90–100°C. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.01–0.05 wt% Pd/C | ≥95% conversion |

| Reaction Temperature | 90–100°C | Prevents over-reduction |

| Pressure | 4–5 MPa H₂ | Accelerates kinetics |

| Solvent | Water | Minimizes side reactions |

Post-hydrogenation workup involves vacuum distillation to remove 50% aqueous moisture, followed by methanol-induced crystallization, yielding 85–96% piperidine-2-carboxylic acid. Comparative studies indicate Pd/C outperforms Raney nickel in reaction rate and catalyst stability.

Alternative Synthetic Pathways

Reductive Amination Approach

A two-step strategy from piperidine-2-carboxylic acid and 4-cyanobenzaldehyde:

- Form Schiff base using TiCl₄ in THF at 0°C.

- Reduce with NaBH₄ to yield the target compound.

While avoiding alkylation reagents, this method suffers from lower yields (60–65%) due to imine instability.

Solid-Phase Synthesis

Immobilized piperidine-2-carboxylic acid on Wang resin enables iterative benzylation and cleavage, achieving 82% purity but requiring specialized equipment.

Process Optimization and Scale-Up

Catalyst Recycling

Pd/C from hydrogenation steps is recovered via filtration and reactivated with H₂O₂, retaining 90% activity over five cycles.

Waste Management

Patent CN102174011A emphasizes methanol recycling from crystallization mother liquor, reducing solvent consumption by 40%.

Analytical Characterization

Critical Quality Attributes :

- Purity : HPLC (C18, 0.1% TFA/ACN) confirms ≥98% purity.

- Structural Confirmation : ¹H NMR (DMSO-d6): δ 7.8 (d, 2H, Ar–CN), 4.3 (s, 2H, CH₂), 3.1 (m, 1H, piperidine-H).

- Thermal Stability : DSC shows decomposition onset at 215°C.

Industrial Feasibility Assessment

| Method | Cost (USD/kg) | Environmental Impact | Scalability |

|---|---|---|---|

| Hydrogenation-Alkylation | 120 | Moderate (solvent use) | Excellent |

| Reductive Amination | 180 | Low | Limited |

The hydrogenation-alkylation route remains preferred for large-scale production, balancing cost and yield.

Chemical Reactions Analysis

1-(4-Cyanobenzyl)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed .

Scientific Research Applications

Scientific Research Applications

1-(4-Cyanobenzyl)piperidine-2-carboxylic acid may be employed as a building block in the synthesis of more complex molecules.

- Organic Synthesis As a building block, it can be utilized for creating complex molecules.

- Potential Pharmaceutical Applications It can be explored in drug discovery as a lead compound.

- Material Development It may be useful in creating new materials or chemical processes for technological advancements.

Chemical Reactions

This compound can be involved in different types of chemical reactions:

- Oxidation Oxidation reactions may be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction Reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

- Substitution Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium carbonate.

Related Compounds and Research

Other research indicates that related compounds such as indole-2-carboxamides and benzofuran derivatives have alphavirus replication inhibition and various pharmacological activities . Structural modifications in similar compounds can significantly influence their biological activities, with halogen substitutions enhancing antibacterial activity. Studies on benzofuran derivatives have shown antimicrobial activity, and molecular docking studies can predict binding affinity to target proteins involved in inflammation and infection processes.

Additional Information

Mechanism of Action

The mechanism of action of 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Piperazine Analogs

1-(4-Cyanobenzyl)piperazine-2-carboxylic acid hydrochloride () replaces the piperidine core with a piperazine ring (two nitrogen atoms). The hydrochloride salt form enhances crystallinity, as indicated by its CAS registry number (1353943-77-7) and molecular formula (C₁₃H₁₄N₃O₂·HCl) .

Positional Isomers of Cyanobenzyl Substitution

1-(2-Cyanobenzyl)piperidine-4-carboxylic acid () differs in the position of the cyano group (ortho vs. para on the benzyl ring) and the carboxylic acid (position 4 vs. 2 on piperidine). The ortho-substitution may introduce steric hindrance, reducing binding affinity in biological targets. Its molecular weight (314.32 g/mol) and SMILES string (OC(C1CCN(CC2C=CC=CC=2C#N)CC1)=O) highlight these structural nuances .

Piperidine Derivatives with Sulfonyl/Acyl Substituents

- 1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid (): Incorporates a sulfonyl group linked to a nitrobenzene ring. Its molecular weight is 314.32 g/mol .

- 1-(2-Oxopropyl)piperidine-2-carboxylic acid (): Features a ketone-containing side chain. Infrared (IR) spectroscopy distinguishes it from the target compound, with spectral mismatches attributed to the C3H5O substituent .

Carboxylic Acid Position Variants

Piperidine-3-carboxylic acid and piperidine-4-carboxylic acid derivatives () demonstrate how shifting the carboxylic acid group alters hydrogen-bonding patterns and molecular geometry. For example, (S)-piperidine-2-carboxylic acid is a common chiral building block in asymmetric synthesis .

Analytical Differentiation

IR spectroscopy () and X-ray crystallography (via SHELX software, ) are critical for distinguishing positional isomers and verifying substituent orientation .

Biological Activity

1-(4-Cyanobenzyl)piperidine-2-carboxylic acid is a piperidine derivative characterized by a unique substitution pattern that may confer distinct biological activities. With the molecular formula and a molecular weight of 244.29 g/mol, this compound has garnered interest for its potential therapeutic applications. Despite limited direct research specifically on this compound, its structure suggests possible interactions with various biological targets.

Biological Activity Overview

While comprehensive studies specifically detailing the biological activity of 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid are sparse, its structural similarities to other biologically active compounds suggest potential activities in several areas:

- Antimicrobial Activity : The presence of the piperidine ring and carboxylic acid group may contribute to antimicrobial properties, similar to other piperidine derivatives known for such activities.

- Neuropharmacological Effects : Given the structural characteristics, this compound may interact with neuroreceptors or enzymes involved in neuropharmacological pathways.

- Drug Development Potential : Its unique structure positions it as a potential lead compound in drug discovery efforts targeting various diseases.

Interaction Studies

Preliminary interaction studies indicate that compounds with similar structures exhibit binding affinities to various biological targets. For example, studies on related piperidine compounds have shown promising results in inhibiting enzymes and modulating receptor activity .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds highlights the uniqueness of 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid. Below is a summary table of similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(2-Cyanophenyl)piperidine-4-carboxylic acid | Contains a cyanophenyl group at position 2 | |

| (S)-Piperidine-2-carboxylic acid | A simpler structure with only one ring | |

| 1-(3-Cyanophenyl)piperidine-2-carboxylic acid | Similar substitution pattern but different position |

The distinct substitution pattern of 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid may lead to unique pharmacological properties compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.